An In-depth Technical Guide to the Chemical Structure and Properties of Muscarine
An In-depth Technical Guide to the Chemical Structure and Properties of Muscarine
A a comprehensive guide for researchers, scientists, and drug development professionals.
Note to the reader: The initial request specified information on "Muscaridine." Extensive searches of chemical and pharmacological literature have revealed no well-established compound by that name. It is highly probable that this was a typographical error for "Muscarine," a well-documented and researched natural alkaloid. This guide will, therefore, focus on Muscarine (B1676868).
Introduction
Muscarine is a natural alkaloid and a potent parasympathomimetic agent, first isolated in 1869 from the Amanita muscaria mushroom.[1] It is a quaternary ammonium (B1175870) salt that acts as a selective agonist for muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Its discovery and subsequent study were pivotal in the classification of acetylcholine receptors into muscarinic and nicotinic subtypes.[1] While present in Amanita muscaria, it is found in much higher, toxicologically significant concentrations in mushrooms of the Inocybe and Clitocybe genera.[1] Due to its rigid structure and selective agonist activity, muscarine has been an invaluable tool in pharmacological research to probe the function of the parasympathetic nervous system and the intricacies of mAChR signaling.
Chemical Structure and Properties
Muscarine is a chiral molecule, with the naturally occurring and most biologically active stereoisomer being L-(+)-muscarine.[2] Its structure consists of a tetrahydrofuran (B95107) ring with a quaternary ammonium side chain. This permanent positive charge makes it highly polar and water-soluble.[1]
Chemical Identification
| Identifier | Value |
| IUPAC Name | [(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium[3] |
| Systematic IUPAC Name | 2,5-Anhydro-1,4,6-trideoxy-6-(trimethylazaniumyl)-D-ribo-hexitol |
| CAS Number | 300-54-9[3] |
| Molecular Formula | C₉H₂₀NO₂⁺[1][3] |
| Molecular Weight | 174.26 g/mol [1][3] |
| SMILES | C[C@H]1--INVALID-LINK--C--INVALID-LINK--(C)C">C@@HO[3] |
| InChI Key | UQOFGTXDASPNLL-XHNCKOQMSA-N[3] |
Physicochemical Properties
| Property | Value |
| Melting Point | 180-181 °C (Chloride salt) |
| Solubility | Very soluble in water and ethanol (B145695); Slightly soluble in chloroform (B151607) and ether.[4] |
| pKa (Strongest Acidic) | 14.11 (Predicted) |
| pKa (Strongest Basic) | -3.2 (Predicted) |
| logP (Computed) | 0.1 (XLogP3-AA)[3] |
| Appearance | White powder (Chloride salt) |
Spectroscopic Data
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Mass Spectrometry: Muscarine can be identified and quantified in biological samples using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Capillary Electrophoresis-Electrospray Ionization-Tandem Mass Spectrometry (CE-ESI-MS/MS).[5] A predicted GC-MS spectrum for a trimethylsilyl (B98337) (TMS) derivative of muscarine is also available.[6]
Muscarinic Acetylcholine Receptor Signaling Pathways
Muscarine exerts its physiological effects by activating the five subtypes of muscarinic acetylcholine receptors (M1-M5), which are all G-protein coupled receptors (GPCRs).[1] These receptors are broadly classified into two groups based on their primary G-protein coupling.
Gq/11-Coupled Receptors (M1, M3, M5)
The M1, M3, and M5 receptors predominantly couple to G-proteins of the Gq/11 family.[1][7] Activation of this pathway stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2] IP₃ diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺).[2] The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and a cellular response.[2]
Gi/o-Coupled Receptors (M2, M4)
The M2 and M4 receptors couple to inhibitory G-proteins of the Gi/o family.[1][7] Upon activation, the α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[1] This reduction in cAMP levels decreases the activity of protein kinase A (PKA). Concurrently, the βγ-subunits of the Gi/o protein can directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), causing potassium ion efflux, hyperpolarization of the cell membrane, and a decrease in cellular excitability, which is particularly important in cardiac tissue.[8]
Experimental Protocols
Synthesis of (+)-Muscarine
A concise and efficient synthesis of (+)-muscarine was reported by Chan and Li in 1992.[9] The following is a summary of the key steps.
Methodology:
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Protection: S-(−)-Ethyl lactate (B86563) is converted to its 2,6-dichlorobenzyl ether.
-
Reduction: The ester is reduced to an aldehyde using Diisobutylaluminium hydride (DIBAL).
-
Allylation: The crude aldehyde undergoes a zinc-mediated allylation reaction with allyl bromide in an aqueous ammonium chloride solution, yielding a mixture of anti and syn homoallylic alcohols.
-
Cyclization: The desired anti isomer is treated with iodine in acetonitrile (B52724) at 0°C to induce an iodocyclization, forming the tetrahydrofuran ring.
-
Quaternization: The resulting cyclized product is treated with an excess of trimethylamine (B31210) in ethanol to displace the iodide and form the quaternary ammonium salt, yielding (+)-muscarine.
Extraction and Quantification of Muscarine from Fungal Material
Modern analysis of muscarine from mushroom samples relies on high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for its high sensitivity and specificity.
Methodology:
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Sample Preparation: A dried and powdered mushroom sample is homogenized.
-
Extraction: The homogenized sample is extracted with a suitable solvent, often a mixture of methanol, water, and an acid like formic acid, frequently aided by sonication.
-
Clarification: The extract is centrifuged to pellet solid debris, and the supernatant is collected.
-
Purification (Optional): Solid-phase extraction (SPE) may be used to clean up the sample and remove interfering compounds.
-
LC-MS/MS Analysis:
-
An aliquot of the extract is injected into an HPLC system, typically with a C18 or HILIC column for separation.
-
The eluent is introduced into a mass spectrometer, usually operating in positive ion mode.
-
Muscarine is detected and quantified by monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM or Parallel Reaction Monitoring - PRM).
-
-
Quantification: The concentration of muscarine in the sample is determined by comparing its peak area to a standard curve generated from known concentrations of a muscarine standard.
Radioligand Binding Assay for Muscarinic Receptors
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a tissue or cell line known to express the muscarinic receptor subtype of interest.
-
Assay Setup: In a series of tubes, incubate the membrane preparation with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of unlabeled muscarine.
-
Non-specific Binding: Include control tubes with a high concentration of a non-radiolabeled antagonist (e.g., atropine) to determine non-specific binding.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand. Wash the filters to remove any unbound radioactivity.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the muscarine concentration and use non-linear regression to determine the IC₅₀ (the concentration of muscarine that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion
Muscarine remains a cornerstone compound in cholinergic pharmacology. Its well-defined chemical structure and specific action on muscarinic acetylcholine receptors have provided profound insights into the workings of the autonomic nervous system and the complex signaling cascades that these receptors command. The experimental protocols outlined herein, from chemical synthesis to biological characterization, represent the fundamental tools employed by researchers to unravel the multifaceted roles of muscarinic signaling in both health and disease. This guide serves as a foundational resource for professionals dedicated to advancing the fields of neuroscience, pharmacology, and therapeutic development.
References
- 1. Muscarine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Muscarine | C9H20NO2+ | CID 9308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. hmdb.ca [hmdb.ca]
- 7. Mescaline - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
